molecular formula C10H12ClN5O4 B7805083 (2R,4R,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

(2R,4R,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B7805083
M. Wt: 301.69 g/mol
InChI Key: BIXYYZIIJIXVFW-ACJOCUEISA-N
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Description

(2R,4R,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol involves multiple steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route can vary, but it generally involves the following steps:

    Initial Reactant Preparation: The starting materials are prepared and purified to ensure high yield and purity of the final product.

    Reaction Conditions: The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and purity of this compound.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:

    Bulk Preparation of Reactants: Large quantities of starting materials are prepared and stored.

    Automated Reaction Systems: The reactions are carried out in automated reactors that maintain precise control over reaction conditions.

    Large-Scale Purification: Industrial purification techniques, such as large-scale chromatography or distillation, are used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(2R,4R,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using specific oxidizing agents under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the chemical structure of this compound.

    Substitution: Substitution reactions involve replacing one functional group with another, which can be achieved using specific reagents and catalysts.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Various catalysts can be used to facilitate substitution reactions, including acids, bases, and transition metal catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of oxidized derivatives with different functional groups.

    Reduction: Can produce reduced forms of the compound with altered chemical properties.

    Substitution: Results in new compounds with different functional groups replacing the original ones.

Scientific Research Applications

(2R,4R,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems and its use in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of various industrial products, including polymers, coatings, and specialty chemicals.

Mechanism of Action

The mechanism of action of (2R,4R,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to Molecular Targets: It interacts with specific proteins, enzymes, or receptors in biological systems.

    Modulating Pathways: It can influence various biochemical pathways, leading to changes in cellular functions and processes.

    Inducing Biological Effects: The compound’s interaction with molecular targets can result in therapeutic or toxic effects, depending on the context and dosage.

Comparison with Similar Compounds

(2R,4R,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Properties

IUPAC Name

(2R,4R,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5+,6?,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXYYZIIJIXVFW-ACJOCUEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3C([C@H]([C@H](O3)CO)O)O)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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